molecular formula C11H11N3O4S B11102769 N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11102769
M. Wt: 281.29 g/mol
InChI Key: HGMKGSTZPARTJK-UHFFFAOYSA-N
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Description

N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE is an organic compound with the chemical formula C9H7N3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then acetylated to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, reduced thiazole compounds, and substituted acetamides .

Scientific Research Applications

N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through the interaction with cellular proteins and enzymes. It targets specific molecular pathways, leading to the inhibition of cell growth and proliferation. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
  • 2-Amino-4-(5-nitro-2-furyl)thiazole
  • N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific structural features, such as the ethyl group and the thiazole ring, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H11N3O4S/c1-3-7-10(19-11(13-7)12-6(2)15)8-4-5-9(18-8)14(16)17/h4-5H,3H2,1-2H3,(H,12,13,15)

InChI Key

HGMKGSTZPARTJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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